4-Amino-1-cyclohexyl-3-methyl-1h-pyrazole-5-carboxamide
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Overview
Description
4-Amino-1-cyclohexyl-3-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an amino group, a cyclohexyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-cyclohexyl-3-methyl-1H-pyrazole-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve refluxing in solvents like ethanol or methanol, with the use of catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1-cyclohexyl-3-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as halides or amines; reactions often carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of functionalized pyrazole derivatives .
Scientific Research Applications
4-Amino-1-cyclohexyl-3-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into biological processes and potential therapeutic targets.
Industry: The compound is utilized in the production of specialty chemicals and materials, including dyes and polymers
Mechanism of Action
The mechanism of action of 4-Amino-1-cyclohexyl-3-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit kinases or other signaling proteins, leading to altered cellular responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide: This compound shares a similar pyrazole core but differs in the substituents attached to the ring.
5-Amino-1-methyl-1H-pyrazole-4-carboxamide: Another related compound with variations in the position and type of substituents.
Uniqueness: 4-Amino-1-cyclohexyl-3-methyl-1H-pyrazole-5-carboxamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the cyclohexyl group, in particular, may enhance its lipophilicity and influence its interaction with biological targets, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H18N4O |
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Molecular Weight |
222.29 g/mol |
IUPAC Name |
4-amino-2-cyclohexyl-5-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C11H18N4O/c1-7-9(12)10(11(13)16)15(14-7)8-5-3-2-4-6-8/h8H,2-6,12H2,1H3,(H2,13,16) |
InChI Key |
VOVSUIJHMGNHAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1N)C(=O)N)C2CCCCC2 |
Origin of Product |
United States |
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